molecular formula C14H12BrClO B7977401 4-Bromo-3'-chloro-6'-methylbenzhydrol

4-Bromo-3'-chloro-6'-methylbenzhydrol

Cat. No.: B7977401
M. Wt: 311.60 g/mol
InChI Key: CMYLEKCFMBFMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3’-chloro-6’-methylbenzhydrol is an organic compound with the molecular formula C14H12BrClO It is a derivative of benzhydrol, characterized by the presence of bromine, chlorine, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-6’-methylbenzhydrol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 3-chloro-6-methylbenzaldehyde, and a reducing agent.

    Condensation Reaction: The aldehyde groups of the starting materials undergo a condensation reaction to form the corresponding benzhydrol derivative.

    Reduction: The intermediate product is then subjected to reduction conditions, often using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield 4-Bromo-3’-chloro-6’-methylbenzhydrol.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-chloro-6’-methylbenzhydrol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

    Solvent Selection: Choosing appropriate solvents like ethanol or methanol to dissolve reactants and control reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-6’-methylbenzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-Bromo-3’-chloro-6’-methylbenzophenone.

    Reduction: Formation of 4-Bromo-3’-chloro-6’-methylcyclohexanol.

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Scientific Research Applications

4-Bromo-3’-chloro-6’-methylbenzhydrol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-6’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3’-chloro-6’-methylbenzophenone
  • 4-Bromo-3’-chloro-6’-methylcyclohexanol
  • 4-Bromo-3’-chloro-6’-methylbenzaldehyde

Uniqueness

4-Bromo-3’-chloro-6’-methylbenzhydrol is unique due to its specific combination of bromine, chlorine, and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(4-bromophenyl)-(5-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-2-7-12(16)8-13(9)14(17)10-3-5-11(15)6-4-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYLEKCFMBFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.